4-Butoxypiperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-butoxypiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-2-3-8-11-9-4-6-10-7-5-9/h9-10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPJZKQGJWZWIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626078 | |
| Record name | 4-Butoxypiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88536-10-1 | |
| Record name | 4-Butoxypiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Butoxypiperidine and Its Derivatives
Direct Synthetic Routes to 4-Butoxypiperidine
The direct synthesis of this compound can be achieved through several reliable chemical transformations. The most common approaches involve the modification of a pre-existing piperidine (B6355638) ring, typically starting from 4-hydroxypiperidine (B117109) or a piperidone derivative.
A primary and straightforward method for synthesizing this compound is through the etherification of 4-hydroxypiperidine. The Williamson ether synthesis is a classic and highly effective strategy for this transformation. masterorganicchemistry.com This reaction involves the deprotonation of the hydroxyl group on 4-hydroxypiperidine to form an alkoxide, which then acts as a nucleophile to attack a butyl-containing electrophile, such as a butyl halide or sulfonate. vulcanchem.com
To prevent undesired side reactions at the piperidine nitrogen, it is often necessary to first protect the amine. Common protecting groups for this purpose include the tert-butyloxycarbonyl (Boc) group. The synthesis typically proceeds in three steps:
N-Protection: The piperidine nitrogen of 4-hydroxypiperidine is protected, for instance, by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc)₂O to form N-Boc-4-hydroxypiperidine.
Etherification: The protected alcohol is then deprotonated using a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The resulting alkoxide is subsequently treated with an alkylating agent like 1-bromobutane (B133212) or butyl tosylate to form the ether linkage. masterorganicchemistry.com
Deprotection: The N-Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to yield the final product, this compound. vulcanchem.com
Alternative etherification conditions can also be employed, sometimes utilizing phase-transfer catalysts to facilitate the reaction between the aqueous and organic phases, which can enhance yields and simplify the procedure. diva-portal.org
Table 1: Reagents for Williamson Ether Synthesis of this compound
| Step | Reagent Class | Specific Example(s) | Solvent(s) |
|---|---|---|---|
| N-Protection | Protecting Group Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Dichloromethane, THF |
| Etherification | Base | Sodium hydride (NaH), Potassium tert-butoxide | THF, DMF |
| Alkylating Agent | 1-Bromobutane, 1-Iodobutane, Butyl tosylate | THF, DMF |
| Deprotection | Acid | Trifluoroacetic acid (TFA), HCl in Dioxane | Dichloromethane |
Reductive amination provides an alternative pathway to 4-substituted piperidines. masterorganicchemistry.comorganic-chemistry.org This method typically involves the reaction of a ketone with an amine in the presence of a reducing agent. pearson.com For the synthesis of this compound, a potential precursor would be 4-butoxypiperidone. The piperidone can be reacted with an ammonia (B1221849) source, forming an intermediate imine or enamine, which is then reduced in situ to the desired piperidine. sci-hub.se
Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the protonated imine intermediate without significantly reducing the initial ketone. masterorganicchemistry.comunl.edu
Imine Formation: Reaction of 4-butoxypiperidone with ammonia or an ammonia equivalent.
Reduction: In-situ reduction of the C=N double bond to furnish the secondary amine of the piperidine ring.
Cyclization reactions represent a more complex but versatile approach. For instance, a suitably functionalized acyclic dialdehyde (B1249045) can undergo a ring-closing double reductive amination with an appropriate amine to construct the piperidine ring. researchgate.netacs.org While powerful for creating complex polyhydroxylated analogues, this is a less direct route to the specific target compound this compound. A more relevant cyclization involves the condensation of unsaturated amines with aldehydes in an acidic solution to form the 4-hydroxy-piperidine core, which can then be etherified. google.com
Enantioselective Synthesis of this compound Analogues
When the piperidine ring is substituted at positions other than C4, or when the substituent at C4 creates a chiral center, enantioselective synthesis becomes critical for accessing specific stereoisomers. Methodologies to achieve this include stereocontrolled reductions and advanced catalytic transformations.
Stereocontrolled reduction is a powerful tool for establishing chirality in piperidine derivatives. This approach typically begins with a prochiral ketone, such as an N-protected piperidinone derivative. The asymmetric reduction of the ketone carbonyl group can set the stereochemistry of the resulting hydroxyl group.
For instance, the reduction of an N-protected 3-substituted-4-piperidone would yield two diastereomeric alcohols. By using chiral reducing agents or catalytic hydrogenation with a chiral catalyst, one of these diastereomers can be favored. Well-established methods like the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst with a borane (B79455) source, can provide high levels of enantioselectivity. nih.gov Once the chiral hydroxyl group is established, it can be converted to a butoxy group via the etherification strategies described previously, preserving the stereocenter.
Palladium-catalyzed reactions have emerged as a versatile platform for the synthesis of complex piperidines. mdpi.com These methods can be used to form the piperidine ring itself or to introduce substituents with stereocontrol. For example, palladium-catalyzed intramolecular cyclization of an appropriately configured acyclic precursor can lead to the formation of a chiral piperidine ring. beilstein-journals.org
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, can be used to functionalize a pre-existing piperidine scaffold. An enantioselective Heck reaction, for instance, could be used to introduce a substituent at a specific position on a dihydropyridine (B1217469) intermediate, which is then reduced to the final piperidine. snnu.edu.cn While rhodium catalysts are also prominent in this area, the principles of asymmetric carbometalation are applicable. snnu.edu.cn These advanced catalytic methods allow for the construction of highly functionalized and enantiomerically enriched this compound analogues that are not readily accessible through classical methods. rsc.org
Preparation of Functionalized this compound Scaffolds
This compound can serve as a central scaffold for the construction of more complex molecules. mdpi.com The secondary amine of the piperidine ring is a key handle for derivatization, allowing for the introduction of a wide array of functional groups through N-alkylation or N-acylation reactions. mdpi.com
Table 2: Functionalization Reactions on the Piperidine Scaffold
| Reaction Type | Reagents | Functional Group Introduced |
|---|---|---|
| N-Alkylation | Alkyl halides (e.g., Benzyl bromide), Aldehydes/Ketones + Reducing Agent | Alkyl, Benzyl, Substituted alkyl chains |
| N-Acylation | Acid chlorides, Anhydrides | Amides |
| N-Arylation | Aryl halides (Buchwald-Hartwig coupling) | Aryl, Heteroaryl groups |
| N-Sulfonylation | Sulfonyl chlorides | Sulfonamides |
A common strategy involves the reductive amination of the this compound nitrogen with various aldehydes or ketones to install diverse substituents. google.com For example, reacting this compound with an aldehyde in the presence of a reducing agent like sodium triacetoxyborohydride yields an N-substituted derivative. masterorganicchemistry.com
Alternatively, acylation with acid chlorides or anhydrides produces the corresponding amides. These amides can be further reduced, for example with lithium aluminum hydride (LiAlH₄), to provide N-alkylated products. mdpi.com This two-step acylation-reduction sequence is a robust method for creating a diverse library of compounds. The synthesis of fentanyl analogues, for example, often involves the acylation of a 4-anilino-piperidine core, demonstrating the power of this approach in building complex functionalized scaffolds from a piperidine base. diva-portal.org These methods enable the systematic modification of the this compound structure to explore structure-activity relationships in medicinal chemistry and materials science.
Synthesis of 4-tert-Butoxypiperidine Hydrochloride
The synthesis of 4-tert-butoxypiperidine, particularly as its hydrochloride salt, typically proceeds through the etherification of a protected 4-hydroxypiperidine intermediate. A common strategy involves protecting the piperidine nitrogen to prevent side reactions, followed by the formation of the tert-butyl ether and subsequent deprotection and salt formation.
A representative synthesis begins with N-Boc-4-hydroxypiperidine. The formation of the tert-butyl ether can be achieved by treating the alcohol with a reagent like tert-butyl acetate (B1210297) in the presence of a catalytic amount of a strong acid, such as perchloric acid. lookchem.com This method is effective for creating the sterically hindered ether linkage. lookchem.com Once the N-Boc-4-tert-butoxypiperidine is formed, the tert-butoxycarbonyl (Boc) protecting group on the nitrogen must be removed. This is typically accomplished under acidic conditions, for instance, using a solution of hydrochloric acid in an appropriate solvent like methanol (B129727) or dioxane. This step simultaneously removes the Boc group and forms the hydrochloride salt of the final product in a single operation. An alternative approach for related compounds involves reacting an alcohol with thionyl chloride to form a chloride intermediate, which is then displaced. beilstein-journals.org
Table 1: Representative Synthetic Scheme for 4-tert-Butoxypiperidine Hydrochloride
| Step | Reaction | Key Reagents & Conditions | Purpose |
|---|---|---|---|
| 1 | Protection | N-Boc-4-hydroxypiperidine | The starting material with a protected nitrogen atom. |
| 2 | Etherification | tert-Butyl acetate, Perchloric acid (cat.) | Forms the tert-butyl ether at the 4-position. lookchem.com |
| 3 | Deprotection & Salt Formation | Hydrochloric acid in Methanol/Dioxane | Removes the Boc protecting group and forms the final hydrochloride salt. |
Derivatization from Precursor Piperidinols
The most direct route to this compound and its derivatives is through the alkylation of a 4-piperidinol (4-hydroxypiperidine) precursor. This general strategy, a variation of the Williamson ether synthesis, allows for the introduction of various alkoxy groups onto the piperidine ring.
The process generally requires initial protection of the piperidine nitrogen, commonly with a Boc or Cbz group, to prevent its alkylation. The protected N-Boc-4-hydroxypiperidine is then treated with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group, forming a reactive alkoxide. This alkoxide is subsequently treated with an alkylating agent, in this case, a butyl halide like 1-bromobutane or 1-iodobutane, to form the desired ether linkage. The final step involves the removal of the protecting group under appropriate conditions (acid for Boc, hydrogenation for Cbz) to yield this compound. This modular approach allows for the synthesis of a wide array of 4-alkoxypiperidines by simply changing the alkylating agent.
Table 2: General Derivatization of 4-Piperidinol to 4-Alkoxypiperidines
| Precursor | Protecting Group | Alkylating Agent Example | Resulting 4-Alkoxy Group |
|---|---|---|---|
| 4-Hydroxypiperidine | Boc (di-tert-butyl carbonate) | 1-Bromobutane | Butoxy |
| 4-Hydroxypiperidine | Boc (di-tert-butyl carbonate) | Iodomethane | Methoxy |
| 4-Hydroxypiperidine | Boc (di-tert-butyl carbonate) | Bromoethane | Ethoxy |
Industrial and Scalable Synthesis Considerations
Moving from laboratory-scale synthesis to industrial production requires methodologies that are efficient, safe, cost-effective, and scalable. For piperidine-based building blocks, modern techniques like continuous flow synthesis and on-demand manufacturing protocols are becoming increasingly important.
Continuous Flow Synthesis Techniques
Continuous flow synthesis offers significant advantages over traditional batch processing for the production of piperidine derivatives. organic-chemistry.orgbeilstein-journals.org In a flow system, reagents are continuously pumped through a network of tubes and reactors where the chemical transformations occur. This method allows for superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields and selectivity. acs.org
For the synthesis of piperidines, flow chemistry can handle hazardous reagents and exothermic reactions more safely due to the small reaction volumes at any given time. acs.org Research has demonstrated that multi-step syntheses of functionalized piperidines can be performed in continuous flow, achieving high yields and diastereoselectivity in a fraction of the time required for batch reactions. acs.org For example, a flow protocol using an N-(tert-butylsulfinyl)-bromoimine and a Grignard reagent produced various α-substituted piperidines in high yield within minutes, a process that is easily scalable. organic-chemistry.orgacs.org Electrochemical methods in flow microreactors have also been successfully used for the clean and efficient synthesis of piperidine derivatives. beilstein-journals.orgresearchgate.net These findings highlight the potential of continuous flow systems to make the production of compounds like this compound more efficient and scalable. bohrium.com
Table 3: Comparison of Batch vs. Continuous Flow for Piperidine Synthesis
| Parameter | Batch Synthesis | Continuous Flow Synthesis | Advantage of Flow |
|---|---|---|---|
| Reaction Time | Hours to Days | Minutes to Hours acs.org | Drastic reduction in production time. |
| Scalability | Difficult, requires re-optimization | Straightforward, run longer or use parallel reactors acs.org | Easier transition to large-scale production. |
| Safety | Higher risk with exotherms/toxins | Enhanced safety due to small internal volume beilstein-journals.org | Better management of hazardous reactions. |
| Yield & Selectivity | Variable | Often higher and more consistent acs.org | Improved process efficiency and purity. |
"Make-on-Demand" (MADE) Synthetic Protocols for Building Blocks
"Make-on-Demand" (MADE) is a manufacturing strategy employed by chemical suppliers to provide access to a vast number of novel chemical building blocks that are not held in physical inventory. enamine.net This approach is particularly relevant for diverse compound classes like substituted piperidines. Companies like Enamine have curated enormous virtual libraries, with some containing billions of molecules that can be synthesized with a high success rate upon request. enamine.netsyntheticgestalt.comfirstwordpharma.com
The MADE model relies on a collection of well-documented and validated synthetic protocols (often 2-4 steps) and a large in-stock inventory of starting materials. enamine.netenamine.net When a customer orders a MADE compound like this compound, the pre-validated synthesis is initiated immediately. enamine.net This process significantly shortens the discovery and development cycle by providing novel, non-catalogued compounds in a reliable and timely manner, typically within a few weeks and with a success rate often exceeding 70-80%. firstwordpharma.comsynplechem.com This "just-in-time" synthesis model allows researchers to explore a much wider chemical space without the prohibitive cost of synthesizing and storing millions of compounds. firstwordpharma.com
Table 4: Key Features of a "Make-on-Demand" (MADE) Building Block Program
| Feature | Description | Implication for Researchers |
|---|---|---|
| Virtual Library Size | Access to billions of synthetically feasible compounds. syntheticgestalt.comsynplechem.com | Vastly expanded chemical space for exploration. |
| Synthesis Success Rate | Typically >70-80% due to pre-validated protocols. firstwordpharma.comsynplechem.com | High confidence in obtaining the desired molecule. |
| Delivery Time | Usually 2-6 weeks. enamine.netfirstwordpharma.com | Accelerates the Design-Make-Test-Analyze (DMTA) cycle. |
| Foundation | Large stock of diverse starting materials and reliable reaction chemistry. enamine.net | Enables rapid initiation of synthesis upon order. |
Chemical Reactivity and Mechanistic Investigations of 4 Butoxypiperidine Systems
Nucleophilic Reactivity of the Piperidine (B6355638) Nitrogen Center
The lone pair of electrons on the nitrogen atom of the piperidine ring renders it a potent nucleophile, enabling it to readily participate in reactions that form new carbon-nitrogen or heteroatom-nitrogen bonds.
Amidation and Alkylation Reactions
The nucleophilic nitrogen of 4-butoxypiperidine can readily attack acyl compounds and alkylating agents.
Amidation: In the presence of carboxylic acids or their derivatives (such as acid chlorides or anhydrides), this compound undergoes amidation to form the corresponding N-acylpiperidine. These reactions are fundamental in synthetic organic chemistry for the construction of amide bonds, which are prevalent in pharmaceuticals and other biologically active molecules. chemrxiv.org The reaction typically proceeds via nucleophilic acyl substitution. Catalysts, such as boronic acids, can facilitate these reactions, particularly with less reactive coupling partners. chemrxiv.org While direct studies on this compound are not extensively detailed, the reactivity is analogous to other secondary amines like morpholine, piperazine, and pyrrolidine. researchgate.net
Alkylation: The piperidine nitrogen can be alkylated by treatment with alkyl halides or other alkylating agents. This reaction introduces an alkyl group onto the nitrogen atom, forming a tertiary amine. The reaction proceeds via a nucleophilic substitution (SN2) mechanism. researchgate.net Mild and sustainable protocols using reagents like potassium phosphate (B84403) (K₃PO₄) have been developed for the N-alkylation of amides, which can be conceptually extended to the alkylation of amines like this compound. organic-chemistry.org Nickel-catalyzed alkylation of amide derivatives has also been reported, offering an alternative route to C-N bond formation. scispace.com
The following table summarizes representative conditions for amidation and alkylation of secondary amines, which are applicable to this compound.
| Reaction Type | Reagents | Catalyst/Conditions | Product Type |
| Amidation | Carboxylic Acid | Boronic Acid Catalysts | N-Acylpiperidine |
| Amidation | Aldehydes, Secondary Amines | ZnO–NiO–Ni heterostructure | Tertiary Amide |
| Alkylation | Primary Alkyl Halides | K₃PO₄ in acetonitrile (B52724) | N-Alkylpiperidine (Tertiary Amine) |
| Alkylation | Organozinc Reagents | Nickel Catalyst | Ketone (from amide derivative) |
Condensation and Coupling Processes
The nucleophilicity of the piperidine nitrogen also allows it to participate in various condensation and coupling reactions.
Condensation Reactions: this compound can react with carbonyl compounds, such as aldehydes and ketones, to form enamines. This transformation involves the initial formation of a carbinolamine intermediate, which then dehydrates to yield the enamine. The Knoevenagel condensation, which involves the reaction of an active hydrogen compound with a carbonyl group, is a related process, though it typically involves carbon nucleophiles. nih.gov
Coupling Reactions: The piperidine moiety can be a component in various cross-coupling reactions. For instance, in syntheses targeting specific molecular architectures, the piperidine nitrogen can be coupled with aryl or heteroaryl halides under transition metal catalysis (e.g., palladium or copper) to form C-N bonds. These reactions are pivotal in the construction of complex molecules.
Transformations Involving the Butoxy Group
The butoxy group of this compound, while generally less reactive than the piperidine nitrogen, can undergo specific transformations under appropriate conditions.
Cleavage and Modification Reactions
The ether linkage of the butoxy group can be cleaved under harsh conditions, typically involving strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids such as boron tribromide (BBr₃). This cleavage would yield 4-hydroxypiperidine (B117109) and a butyl halide. The deprotection of tert-butyl ethers, a related transformation, can be achieved using reagents like aqueous phosphoric acid or a combination of tris(4-bromophenyl)amminium radical cation (magic blue) and triethylsilane under mild conditions. organic-chemistry.org
Radical-Mediated Hydrogen Atom Transfer Reactions (Analogous Studies)
While specific studies on radical-mediated hydrogen atom transfer (HAT) from this compound are not prevalent, analogous studies on ethers provide significant insight into the potential reactivity of the butoxy group. nih.govrsc.org In such reactions, a radical species abstracts a hydrogen atom from the carbon atom adjacent to the ether oxygen (the α-position), generating an α-alkoxy radical. rsc.org This process is a key step in various C-H functionalization reactions. nih.gov
The rate and regioselectivity of HAT are influenced by the bond dissociation energy (BDE) of the C-H bond and polar effects. nih.gov Generally, HAT is more favorable from C-H bonds that are electronically activated, such as those adjacent to an oxygen atom. rsc.org The resulting α-alkoxy radical can then participate in a variety of subsequent reactions, including addition to alkenes or alkynes, or coupling with other radical species. nih.govmdpi.com Photocatalysis, often employing iridium or other transition metal complexes, can be used to generate the initial radical species that initiates the HAT process. rsc.org
The following table outlines key aspects of analogous radical-mediated HAT reactions in ether systems.
| Initiating Species | Key Intermediate | Subsequent Reaction |
| Aryl Radical | α-Alkoxy Radical | Addition to Heteroarenes |
| Trichloromethyl Radical | α-Alkoxy Radical | Halogen Atom Transfer |
| Photoexcited TAC Radical Dication | α-Alkoxy Radical | Coupling with Isoquinolines |
Reaction Mechanisms and Kinetic Studies
Understanding the mechanisms and kinetics of reactions involving this compound is crucial for optimizing reaction conditions and controlling product formation.
Reaction Mechanisms: The study of reaction mechanisms involves elucidating the sequence of elementary steps through which a reaction proceeds. libretexts.org For reactions involving the piperidine nitrogen, such as amidation and alkylation, the mechanisms are generally well-understood, proceeding through standard nucleophilic substitution pathways. Mechanistic studies often involve the identification of intermediates, such as the nitrilium ion in the Ritter reaction, which transforms a nitrile into an N-alkyl amide. wikipedia.org For more complex transformations, such as radical-mediated reactions, the mechanism may involve a series of steps including initiation, propagation, and termination. rsc.orgmdpi.com
Kinetic Studies: Chemical kinetics is the study of reaction rates and provides quantitative information about reaction mechanisms. researchgate.netboku.ac.at Kinetic studies can help to determine the rate-determining step of a reaction and provide insights into the structure of the transition state. libretexts.org For instance, a kinetic isotope effect (KIE) study, where the rate of reaction with a deuterated substrate is compared to the non-deuterated substrate, can provide evidence for hydrogen atom transfer in the rate-determining step. nih.gov Theoretical calculations, using quantum chemistry methods, can also be employed to model reaction pathways, calculate activation energies, and predict rate constants. mdpi.comcecam.org
Mechanistic Pathways of Derivatization Reactions
The primary derivatization reactions of this compound involve the functionalization of the nitrogen atom, principally through N-alkylation and N-acylation.
N-Alkylation: The N-alkylation of amines, including this compound, can proceed through several mechanistic pathways. A common and environmentally conscious method is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, which utilizes alcohols as alkylating agents. nih.govorganic-chemistry.org This reaction is typically catalyzed by transition metal complexes, such as those of ruthenium or iridium. nih.govorganic-chemistry.org
The proposed mechanism for this catalytic N-alkylation involves a series of steps:
Dehydrogenation: The catalyst first abstracts hydrogen from the alkylating alcohol (e.g., an alcohol R'OH) to form an aldehyde or ketone intermediate and a metal-hydride species. nih.govorganic-chemistry.org
Condensation: The secondary amine of the this compound then undergoes condensation with the in situ-formed aldehyde or ketone to generate an iminium ion intermediate, with the elimination of water.
Hydrogenation: The metal-hydride species, which "borrowed" the hydrogen in the initial step, then transfers the hydrogen to the iminium ion. This final step regenerates the catalyst and yields the N-alkylated this compound derivative. nih.gov
This hydrogen autotransfer mechanism avoids the use of stoichiometric and often toxic alkylating agents like alkyl halides. nih.gov
N-Acylation: N-acylation is another key derivatization reaction for this compound, introducing an acyl group to the nitrogen atom to form an amide. This transformation can be achieved using various acylating agents, such as acyl chlorides, acid anhydrides, or thioesters. The mechanism of N-acylation of amines is generally a nucleophilic acyl substitution.
A plausible mechanistic pathway using an acyl chloride is as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.
Elimination of Leaving Group: The tetrahedral intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.
Deprotonation: A base, which can be another molecule of this compound or an added non-nucleophilic base, removes the proton from the nitrogen atom, yielding the final N-acyl-4-butoxypiperidine and a hydrochloride salt.
The use of a base is crucial to neutralize the hydrogen chloride generated during the reaction, driving the equilibrium towards the product. Mechanistic studies on the acylation of alcohols catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP) have been extensively investigated and provide a model for understanding the activation of acylating agents. utrgv.edu
Investigation of Electron Transfer Processes
Electron transfer (ET) is a fundamental process in many chemical reactions, including electrochemical transformations. savemyexams.comutexas.edu For piperidine derivatives, electron transfer processes are often studied in the context of their electrochemical behavior, such as oxidation reactions.
The oxidation of N-substituted piperidines can involve the transfer of electrons from the nitrogen atom. In studies of N-substituted-4-piperidone curcumin (B1669340) analogs, the electrochemical oxidation was found to be an irreversible process involving a two-electron transfer. mdpi.com This suggests that the nitrogen atom is oxidized, potentially leading to the formation of reactive intermediates.
Electron transfer reactions can be classified as either inner-sphere or outer-sphere mechanisms. bhu.ac.in
Outer-Sphere Electron Transfer: In this mechanism, the electron is transferred between reactants whose coordination spheres remain intact. The reactants are not directly bonded to each other. bhu.ac.in
Inner-Sphere Electron Transfer: This mechanism involves the formation of a bridged complex between the two reacting species, where a ligand is shared between the oxidant and the reductant. bhu.ac.in
In the context of derivatization reactions, such as the electrochemical α-cyanation of secondary piperidines, electron transfer is a key step. These reactions can be mediated by species that facilitate the electron transfer at lower potentials, thus increasing the functional group tolerance of the reaction.
Control Experiments for Elucidating Reaction Pathways
Control experiments are essential for substantiating proposed reaction mechanisms. For the derivatization of this compound, several control experiments can be envisioned to clarify the mechanistic pathways.
For catalytic N-alkylation reactions via the borrowing hydrogen mechanism, key control experiments would include:
Reaction without Catalyst: Performing the reaction in the absence of the transition metal catalyst should result in no formation of the N-alkylated product, confirming the catalyst's essential role. organic-chemistry.org
Reaction without Base: In many catalytic systems for N-alkylation, a base is required. Omitting the base would likely halt or significantly slow down the reaction, indicating its importance in the catalytic cycle, potentially in the deprotonation or catalyst regeneration steps. organic-chemistry.org
Use of a Ketone/Aldehyde Scavenger: Adding a scavenger for aldehydes or ketones could inhibit the reaction, providing evidence for the in situ formation of these intermediates from the alcohol.
Deuterium (B1214612) Labeling Studies: Using a deuterated alcohol as the alkylating agent and analyzing the product for deuterium incorporation can provide detailed insights into the hydrogen transfer steps of the mechanism.
For N-acylation reactions, control experiments might involve:
Reaction without a Base: This would demonstrate the necessity of a base to neutralize the acid byproduct and drive the reaction to completion.
Investigating the Role of Additives: For reactions catalyzed by species like DMAP, running the reaction without the catalyst would show a significantly reduced rate, highlighting its catalytic role in activating the acylating agent. utrgv.edu
Cyclic Voltammetry Studies
Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox properties of chemical species. nih.gov For piperidine derivatives, CV can provide information on oxidation and reduction potentials, the number of electrons transferred in a redox process, and the stability of the resulting radical ions.
A typical cyclic voltammetry experiment for a 4-alkoxypiperidine derivative would involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning the potential of a working electrode. The resulting voltammogram would show peaks corresponding to oxidation and/or reduction events. The key parameters that can be extracted from a cyclic voltammogram are:
Anodic Peak Potential (Epa) and Cathodic Peak Potential (Epc): These potentials indicate the energies at which oxidation and reduction occur.
Peak Currents (Ipa and Ipc): The magnitude of the peak currents is related to the concentration of the analyte and the rate of the electrode reaction.
Reversibility: A reversible redox process is characterized by a peak potential separation (ΔEp = Epa - Epc) of approximately 59/n mV (where n is the number of electrons transferred) and a peak current ratio (Ipa/Ipc) close to unity. Deviations from these values indicate quasi-reversible or irreversible processes.
In a study on 4-ferrocenylbutylamine derivatives, cyclic voltammetry showed quasi-reversible single-electron electroactivity, with the electrode processes being diffusion-controlled. arkat-usa.org The electrochemical properties were not significantly affected by the nature of the amine groups attached to the ferrocene (B1249389) core. arkat-usa.org These findings suggest that the electrochemical behavior of this compound would likely be influenced by the nature of any substituent on the nitrogen atom.
Advanced Spectroscopic Characterization of 4 Butoxypiperidine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 4-Butoxypiperidine, both one-dimensional and multidimensional NMR methods provide detailed insights into its atomic arrangement.
High-Resolution ¹H and ¹³C NMR Analysis
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra offer a fundamental characterization of the this compound molecule. These techniques identify the chemical environment of each hydrogen and carbon atom, respectively.
Similarly, the ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. hmdb.ca The carbon atoms directly bonded to the heteroatoms (oxygen and nitrogen) will be deshielded and thus appear at higher chemical shifts. The spectrum would differentiate between the carbons of the piperidine (B6355638) ring and those of the butoxy group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and can vary based on solvent and experimental conditions.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Piperidine C4-H | 3.2 - 3.6 | 70 - 75 |
| Piperidine C2/C6-H (axial & equatorial) | 2.5 - 3.0 | 45 - 50 |
| Piperidine C3/C5-H (axial & equatorial) | 1.4 - 1.9 | 30 - 35 |
| Butoxy O-CH₂ | 3.4 - 3.6 | 68 - 72 |
| Butoxy CH₂CH₂CH₂CH₃ | 1.5 - 1.7 | 31 - 33 |
| Butoxy CH₂CH₂CH₂CH₃ | 1.3 - 1.5 | 19 - 21 |
| Butoxy CH₃ | 0.9 - 1.0 | 13 - 15 |
| Piperidine NH | 1.5 - 2.5 (broad) | - |
This table is generated based on typical chemical shift ranges for similar functional groups.
Multidimensional NMR Techniques for Structural Elucidation
To unambiguously assign the signals from ¹H and ¹³C NMR spectra and to confirm the connectivity of the atoms, multidimensional NMR experiments are employed. usask.cautoronto.ca These techniques spread the NMR information across two or more frequency dimensions, resolving spectral overlap and revealing correlations between nuclei. usask.ca
COSY (Correlation Spectroscopy): A 2D COSY experiment would map the correlations between protons that are coupled to each other, typically through two or three bonds. This would help trace the proton networks within the piperidine ring and the butoxy chain. For example, it would show which protons are adjacent to each other. usask.ca
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These 2D experiments correlate the chemical shifts of protons directly to the carbons they are attached to. This is crucial for assigning the carbon signals based on their corresponding, more easily assigned, proton signals. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): This 2D technique shows correlations between protons and carbons that are separated by two or three bonds. mdpi.com This is particularly useful for identifying the connection between the butoxy group and the piperidine ring, by observing a correlation between the butoxy O-CH₂ protons and the C4 carbon of the piperidine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other in the 3D structure, regardless of their bonding connectivity. usask.ca This can provide information about the stereochemistry and conformation of the piperidine ring.
The collective data from these multidimensional experiments provide a comprehensive and detailed structural map of the this compound molecule. nih.govnih.gov
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. vulcanchem.comraco.cat
Liquid Chromatography-Mass Spectrometry (LC-MS) for Analysis
Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov It is well-suited for the analysis of non-volatile and thermally labile compounds like this compound. mdpi.com In a typical LC-MS analysis, the sample is first passed through an HPLC (High-Performance Liquid Chromatography) column to separate it from any impurities. The eluent from the column is then introduced into the mass spectrometer.
For this compound, electrospray ionization (ESI) would be a common ionization method, where the molecule is protonated to form the molecular ion [M+H]⁺. The mass spectrometer would then detect the m/z of this ion, confirming the molecular weight of the compound (C₉H₁₉NO, molecular weight: 157.25 g/mol ). vulcanchem.com The high sensitivity of LC-MS allows for the detection of trace amounts of the compound. sciex.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis
Gas chromatography-mass spectrometry (GC-MS) is another powerful hyphenated technique used for separating and identifying volatile and semi-volatile compounds. filab.frthermofisher.com While this compound has a relatively high boiling point, it can be analyzed by GC-MS, potentially with derivatization to increase its volatility. innovatechlabs.commeasurlabs.com In GC-MS, the sample is vaporized and separated in a gas chromatograph before entering the mass spectrometer. thermofisher.com
Electron ionization (EI) is a common ionization technique in GC-MS, which involves bombarding the molecule with high-energy electrons. This not only creates a molecular ion (M⁺) but also causes extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, with a characteristic pattern of fragment ions that can be used for structural elucidation and identification by comparing it to spectral libraries.
Fragmentation Pathway Analysis
The fragmentation of this compound in a mass spectrometer provides valuable structural information. raco.catnih.gov The way the molecule breaks apart is predictable and depends on the location of the weakest bonds and the stability of the resulting fragments.
In the case of this compound, common fragmentation pathways would likely involve:
Alpha-cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom in the piperidine ring is a characteristic fragmentation for amines. This would result in the loss of an ethyl or propyl group from the ring, leading to the formation of a stable iminium ion.
Cleavage of the butoxy group: The ether linkage is another potential site for fragmentation. This could occur through the loss of the entire butoxy group as a radical, or through the cleavage of the butyl chain itself. For instance, the loss of a butene molecule (C₄H₈) via a McLafferty-type rearrangement is a plausible pathway.
Loss of small neutral molecules: The fragmentation pattern may also show losses of small, stable neutral molecules like water (H₂O) or ammonia (B1221849) (NH₃), although the latter is less common from secondary amines. mdpi.comresearchgate.net
Table 2: Potential Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Structure / Loss |
| 157 | Molecular ion [M]⁺ |
| 100 | Loss of C₄H₉O• (butoxy radical) |
| 84 | Loss of C₄H₉OH (butanol) |
| 57 | Butyl cation [C₄H₉]⁺ |
| 44 | Fragment containing the nitrogen and adjacent carbons |
This table presents hypothetical fragment ions based on general fragmentation rules for ethers and piperidines.
By carefully analyzing the masses and relative abundances of these fragment ions, a detailed picture of the molecule's structure can be constructed and confirmed. nih.gov
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy in Mechanistic Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions within molecules and can provide valuable insights into reaction mechanisms. rsc.orgresearchgate.net By monitoring changes in the absorption spectrum over time, researchers can track the formation and consumption of reactants, intermediates, and products. rsc.org This is particularly useful for studying reactions involving colored species or those with chromophores that absorb in the UV-Vis range. rsc.org
In the context of piperidine derivatives, UV-Vis spectroscopy can be employed to study reaction kinetics. rsc.org For instance, the formation of a charge-transfer complex between a piperidine derivative and another molecule can lead to the appearance of a new absorption band in the visible region. acs.org The intensity of this band can be monitored to determine the rate of complex formation. acs.org Furthermore, shifts in the absorption maxima (λmax) can provide information about changes in the electronic environment of the chromophore, which can be correlated with specific reaction steps. mdpi.comnih.gov For example, the ionization of a phenolic group in a molecule can cause a significant red shift in the UV spectrum. nih.gov
A key principle underpinning these quantitative studies is the Beer-Lambert Law, which establishes a linear relationship between absorbance, concentration, the molar extinction coefficient (ε), and the optical path length. rsc.org This relationship allows for the determination of reactant and product concentrations throughout a reaction, enabling the calculation of reaction rates and the elucidation of the reaction mechanism. rsc.org
Table 1: Illustrative UV-Vis Absorption Data for Mechanistic Analysis of Piperidine Derivatives
| Compound/Intermediate | Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Observation |
| Piperidine-Naphthalimide Derivative 7 | Dioxane | 402 | - | π-π* transition of the naphthalimide moiety. mdpi.com |
| Piperidine-Naphthalimide Derivative 7 | DMSO | 422 | - | Red shift observed with increasing solvent polarity. mdpi.com |
| Dibenzofulvene-piperidine adduct | 20% Piperidine in DMF | 301 | 7100 - 8100 | Used for quantifying Fmoc-protection in solid-phase synthesis. nih.gov |
| Oxyma/piperidine charge-transfer complex | DMSO/EtOAc | 400-450 | - | Formation of a colored complex allows for piperidine quantification. acs.org |
| Oxyma anion | DMF | 498 | - | Formation of the anion from Oxyma in the presence of piperidine. acs.org |
This table presents hypothetical and literature-derived data to illustrate the application of UV-Vis spectroscopy in studying piperidine derivatives. Actual values are dependent on specific experimental conditions.
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are fundamental for assessing the purity of chemical compounds and for separating and quantifying enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used techniques in this regard.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and robust technique for the separation, identification, and quantification of components in a mixture. mtoz-biolabs.com It is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds, which includes many piperidine derivatives. mtoz-biolabs.com
For purity determination, a sample of this compound would be injected into the HPLC system and passed through a column packed with a stationary phase. The separation is achieved based on the differential partitioning of the compound and any impurities between the stationary phase and a liquid mobile phase. A common setup for purity analysis involves a reversed-phase C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like acetic acid to improve peak shape. austinpublishinggroup.com A UV detector is frequently used to monitor the eluent, and the purity of the sample is determined by the relative area of the main peak compared to any impurity peaks. chromforum.orgsepscience.com The precision of HPLC methods can be high enough to confirm purity levels within a narrow range, such as 99-101%. chromforum.org
Determining the enantiomeric excess (ee) of a chiral compound like a substituted this compound requires a chiral separation method. wikipedia.org This is most commonly achieved using a chiral stationary phase (CSP) in the HPLC column. uma.es These phases are designed to interact differently with the two enantiomers, leading to different retention times and their separation into two distinct peaks. The enantiomeric excess can then be calculated from the relative areas of the two peaks. wikipedia.org Alternatively, derivatization with a chiral reagent can be employed to form diastereomers, which can then be separated on a standard achiral column. scirp.org
Table 2: Example HPLC Method Parameters for Piperidine Derivative Analysis
| Parameter | Purity Analysis | Enantiomeric Excess Analysis |
| Column | Reversed-Phase C18 (e.g., Kinetex 5µm, 150mm x 4.6mm) austinpublishinggroup.com | Chiral Stationary Phase (e.g., Chiral AGP) uma.es |
| Mobile Phase | Gradient of aqueous acetic acid and acetonitrile austinpublishinggroup.com | Isocratic, e.g., PBS buffer and isopropanol (B130326) uma.es |
| Flow Rate | 0.5 mL/min austinpublishinggroup.com | 0.8 mL/min uma.es |
| Detection | UV at 280 nm austinpublishinggroup.com | UV at 250 nm, Circular Dichroism, or Fluorescence uma.es |
| Temperature | 40°C austinpublishinggroup.com | Ambient |
This table provides representative HPLC conditions based on literature for the analysis of related compounds. Optimal conditions for this compound would require method development.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. clu-in.org For a compound like this compound, which is expected to have a reasonable degree of volatility, GC is a highly suitable method for purity analysis. In GC, the sample is vaporized and swept by a carrier gas (such as helium or hydrogen) through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interactions with the stationary phase. clu-in.org
For purity assessment, a GC coupled with a Flame Ionization Detector (FID) is a common and robust setup. scielo.br The FID is sensitive to most organic compounds and provides a response that is proportional to the mass of the analyte, allowing for accurate quantification of impurities. The purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.
For the determination of enantiomeric excess, a chiral GC column is required. scielo.bric.ac.uk These columns contain a chiral stationary phase that interacts diastereomerically with the enantiomers, leading to their separation. scielo.br This allows for the direct quantification of the enantiomeric ratio. ic.ac.uk An alternative, though less direct, approach involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column. scirp.org
Table 3: Typical GC Conditions for the Analysis of Piperidine Derivatives
| Parameter | Purity Analysis | Enantiomeric Excess Analysis |
| Column | Standard non-polar or medium-polarity column (e.g., DB-5) | Chiral column (e.g., Chrompack Chirasil CB) scielo.br |
| Carrier Gas | Helium or Hydrogen scielo.br | Hydrogen scielo.br |
| Injector Temperature | 250°C | 220°C scielo.br |
| Detector Temperature | 300°C (FID) | 250°C (FID) scielo.br |
| Oven Program | Temperature ramp, e.g., 50°C to 290°C scielo.br | Slow temperature ramp, e.g., 130°C to 180°C scielo.br |
This table outlines general GC parameters. Specific conditions for this compound would need to be optimized.
Computational and Theoretical Investigations of 4 Butoxypiperidine Systems
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of molecules like 4-butoxypiperidine. These methods, rooted in the fundamental principles of quantum mechanics, allow for the detailed exploration of electronic structure and reactivity without the need for empirical data.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a leading computational method in physics, chemistry, and materials science for investigating the electronic structure of many-body systems, including molecules such as this compound. wikipedia.org The core principle of DFT is that the properties of a many-electron system can be determined from its electron density, a function of only three spatial coordinates, which is computationally more tractable than the many-body wave function. wikipedia.orgmpg.de This approach allows for the calculation of various electronic properties that are crucial for understanding the reactivity and behavior of this compound.
DFT calculations can elucidate the distribution of electrons within the this compound molecule, highlighting regions of high and low electron density. This information is invaluable for predicting sites susceptible to electrophilic or nucleophilic attack. The theory is based on functionals, which are functions that take the electron density as input to calculate the system's energy. wikipedia.org The electronic structure is determined by solving the Kohn-Sham equations, which are a set of one-electron Schrödinger-like equations. wikipedia.org
Modern DFT methods have been refined to better model exchange and correlation interactions, significantly improving their accuracy for quantum chemistry calculations. wikipedia.org These advancements enable the reliable prediction of properties like ionization potentials, electron affinities, and molecular orbital energies (HOMO and LUMO), which are fundamental to understanding the chemical reactivity of this compound. While DFT has proven to be a versatile and popular method, challenges remain in accurately describing certain phenomena like intermolecular interactions, particularly van der Waals forces, and charge transfer excitations. wikipedia.org
Table 1: Key Concepts in Density Functional Theory (DFT)
| Concept | Description |
| Electron Density | The fundamental variable in DFT, representing the probability of finding an electron at a particular point in space. |
| Functionals | Mathematical functions that take the electron density as input to calculate the energy and other properties of the system. wikipedia.org |
| Kohn-Sham Equations | A set of one-electron equations that are solved to obtain the electron density and energy of the system. wikipedia.org |
| Exchange-Correlation Functional | An approximate functional that accounts for the quantum mechanical effects of exchange and correlation between electrons. aimspress.com |
Prediction of Bond Dissociation Energies
Bond Dissociation Energy (BDE) is a critical parameter that quantifies the strength of a chemical bond. wikipedia.org It is defined as the standard enthalpy change required to break a specific bond through homolysis, resulting in two radical fragments. wikipedia.org Predicting the BDEs within the this compound molecule is essential for understanding its thermal stability and the potential pathways for its decomposition or reaction.
Computational methods, particularly those based on quantum mechanics, have become increasingly important for predicting BDEs. While experimental measurements can be challenging and prone to error, theoretical calculations can provide accurate BDE values. wikipedia.orgnih.gov For instance, the BDE for a C-H bond in ethane (B1197151) has been determined to be 101.1 kcal/mol. wikipedia.org
The calculation of BDEs involves determining the difference in the enthalpies of formation between the parent molecule and the resulting radical products. libretexts.org Various levels of theory can be employed for these calculations, with higher levels generally providing greater accuracy at a higher computational cost. nih.gov Machine learning models trained on large datasets of DFT-calculated BDEs have also emerged as a rapid and accurate alternative for predicting these values. nih.govnrel.govrsc.org These models can achieve mean absolute errors of less than 1 kcal/mol, offering a powerful tool for high-throughput screening of chemical reactivity. nrel.gov
Table 2: Representative Bond Dissociation Energies (BDEs)
| Bond | Typical BDE (kcal/mol) |
| C-H (in methane) | 105 wikipedia.org |
| C-C (in ethane) | ~90 |
| O-H (in water) | ~119 |
| N-H (in ammonia) | ~107 |
Note: These are general values and can vary depending on the specific molecular environment.
Molecular Modeling and Conformation Analysis
The three-dimensional structure of a molecule is intimately linked to its properties and biological activity. Molecular modeling and conformation analysis provide the tools to explore the spatial arrangements of atoms in this compound and understand their energetic implications.
Conformational Preferences of Piperidine (B6355638) Ring Systems
The piperidine ring, a core component of this compound, is a six-membered saturated heterocycle that typically adopts a chair conformation to minimize steric strain. ias.ac.in However, the presence of substituents can significantly influence the conformational equilibrium. In substituted piperidines, the substituents can occupy either an axial or equatorial position.
The conformational flexibility of the piperidine ring can impact its biological activity, as a rigid conformation may lead to higher potency. chemrxiv.org The introduction of functional groups can alter the energy barrier for ring-flipping. chemrxiv.org For example, in 4-substituted piperidines, there is an energy profile associated with the "ring flip" between the two chair conformations. chemrxiv.org The relative stability of the axial versus equatorial conformer is influenced by a combination of steric and electronic effects. d-nb.info For instance, in fluorinated piperidines, electrostatic interactions, hyperconjugation, and steric factors all play a role in determining the preferred conformation. d-nb.info
Computational studies, often employing DFT, are used to analyze the geometries and relative energies of different conformers. d-nb.infoosti.gov These analyses help in understanding how substituents, like the butoxy group in this compound, influence the conformational landscape of the piperidine ring.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. readthedocs.io By numerically solving Newton's equations of motion, MD simulations can model the dynamic behavior of systems, providing insights into processes such as conformational changes and molecular interactions. readthedocs.iolehigh.edu
In the context of this compound, MD simulations can be used to explore its conformational landscape in different environments, such as in a solvent or interacting with a biological target. The simulations begin with an initial set of positions and velocities for all atoms and then propagate the system forward in time in discrete steps. lehigh.edu The forces acting on the atoms are calculated from a potential energy function, often referred to as a force field. lehigh.edu
To maintain constant temperature and pressure during a simulation, coupling to an external bath can be implemented. rug.nl The analysis of the simulation trajectory can reveal information about the stability of different conformers, the flexibility of the molecule, and the nature of its interactions with its surroundings. mdpi.com For example, MD simulations can be used to study the interaction of a molecule with a membrane, providing insights into its potential to cross biological barriers. mdpi.com The length of the simulation is a critical parameter, with longer simulations being necessary to adequately sample the conformational space of the molecule. bonvinlab.org
Structure-Activity Relationship (SAR) Prediction
Structure-Activity Relationship (SAR) studies are a cornerstone of drug discovery and chemical biology, aiming to understand how the chemical structure of a compound relates to its biological activity. creative-biolabs.comcollaborativedrug.com By identifying the structural features that are crucial for a desired effect, SAR analysis guides the design of new molecules with improved potency and selectivity. collaborativedrug.comtaylorandfrancis.com
For this compound, SAR studies would involve synthesizing and testing a series of analogs with modifications to the butoxy group, the piperidine ring, or the nitrogen substituent. The goal is to determine which parts of the molecule are essential for its activity and how changes to these parts affect its biological profile. taylorandfrancis.com For example, studies on 4-(m-hydroxyphenyl)piperidines have shown that varying the alkyl substituent at the 4-position can significantly impact their analgesic potency and receptor binding affinities. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models take this a step further by developing mathematical relationships between the chemical structures and their measured activities. creative-biolabs.comnih.gov These models use "predictor" variables, which can be derived from the 2D or 3D structure of the molecules, to predict the biological activity of untested compounds. creative-biolabs.comtechnologynetworks.com This computational approach can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. collaborativedrug.comtechnologynetworks.com
Applications of 4 Butoxypiperidine in Advanced Organic Synthesis
4-Butoxypiperidine as a Synthetic Building Block
The utility of this compound as a synthetic precursor stems from the reactivity of the piperidine (B6355638) ring, particularly the secondary amine, which can be readily functionalized through N-alkylation, N-arylation, or acylation. The butoxy group, being relatively stable, provides a lipophilic appendage that can modulate the properties of the final molecule.
This compound is a valuable scaffold for constructing intricate molecular frameworks. The piperidine ring can be introduced into a target molecule, often serving as a central scaffold to which other functional groups and ring systems are attached. Synthetic strategies frequently involve the initial N-protection of the this compound, followed by reactions to build complexity, and concluding with a deprotection step to reveal the secondary amine for further modification if needed. This approach allows the piperidine unit to be seamlessly integrated into larger, polycyclic systems or macrocycles, where the butoxy group can occupy specific spatial regions to influence conformation and target engagement.
The piperidine ring is a cornerstone of heterocyclic chemistry, and derivatives like this compound are instrumental in synthesizing more complex, fused, or spirocyclic heterocyclic systems. nih.gov It can act as a nucleophilic component in reactions that form new rings. For instance, the nitrogen atom can participate in condensation reactions with bifunctional electrophiles to construct fused pyrimidine, pyrazine, or other diazine systems. Such reactions are fundamental in creating novel heterocyclic scaffolds for drug discovery, where the butoxy group is carried through the synthesis to become an integral part of the final product's pharmacophore. beilstein-journals.org
Synthesis of Biologically Relevant Analogues
The structural features of this compound make it an attractive starting material for the synthesis of molecules with potential therapeutic applications. Its incorporation into various scaffolds allows for the fine-tuning of pharmacological activity.
In medicinal chemistry, a "scaffold" refers to the core structure of a molecule to which various functional groups are attached to create a library of compounds for biological screening. This compound is an ideal precursor for such scaffolds. For example, its nitrogen can be functionalized with pharmacologically relevant groups, such as aromatic or heteroaromatic rings, to create series of compounds for structure-activity relationship (SAR) studies. researchgate.net The 4-butoxy group provides a constant feature across the series, allowing researchers to probe the effects of modifying other parts of the molecule while maintaining a baseline level of lipophilicity and a specific steric profile at the 4-position.
Protein kinases are a critical class of enzymes and a major focus of modern drug discovery, particularly in oncology. ed.ac.uk Many approved kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme. The piperidine ring is a common component of these inhibitors, often serving as a linker or a scaffold that correctly orients other functional groups for optimal binding. nih.govresearchgate.net
Starting from this compound, synthetic chemists can design and create novel kinase inhibitor analogues. A typical synthetic route involves the N-arylation of this compound with a heteroaromatic system, such as a pyrrolo[2,3-d]pyrimidine or a pyrazolo[3,4-d]pyrimidine, which are known to mimic the adenine part of ATP. nih.govnih.gov The butoxy group at the 4-position can then interact with a specific hydrophobic pocket within the kinase active site, potentially enhancing potency and selectivity.
Below is a data table showing examples of how piperidine-based scaffolds are evaluated for kinase inhibition, illustrating the type of data generated in such studies.
| Scaffold Base | Target Kinase | R-Group at Piperidine N | IC₅₀ (nM) | Selectivity vs. PKA |
| 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | PKBβ | 4-chlorobenzyl (at C4-amine) | 16 | 28-fold |
| 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | PKBβ | 4-methoxybenzyl (at C4-amine) | 67 | 15-fold |
| 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | PKBβ | 3,4-dichlorobenzyl (at C4-amine) | 11 | 150-fold |
This table is representative of SAR studies on piperidine-containing kinase inhibitors, based on findings for related structures. Data is derived from studies on 4-amino-4-benzylpiperidine derivatives. nih.gov
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability, bioavailability, and receptor selectivity. nih.gov The incorporation of rigid or conformationally constrained units is a common strategy in peptidomimetic design. nih.gov this compound can be integrated into a peptide backbone or as a side-chain mimic to introduce such constraints. When incorporated, the piperidine ring restricts the rotational freedom of the molecular chain, pre-organizing the molecule into a specific conformation that may be favorable for binding to a biological target, such as a receptor or enzyme. nih.gov The butoxy group can also mimic the side chains of certain amino acids, like leucine or isoleucine, while the piperidine nitrogen can act as a surrogate for a peptide bond nitrogen. This approach has been explored in the development of opioid receptor ligands, where piperidine-containing structures serve as non-peptide agonists or antagonists. nih.gov
Synthesis of Non-Natural Amino Acid Analogues
The piperidine scaffold, a prevalent structural motif in numerous pharmaceuticals and natural alkaloids, serves as a valuable building block in the synthesis of non-natural amino acid analogues. These tailored amino acids are instrumental in modern drug discovery, offering pathways to novel peptide-based therapeutics with enhanced potency, stability, and conformational properties. The incorporation of the this compound moiety into amino acid structures can impart unique physicochemical characteristics, influencing lipophilicity and receptor-binding interactions.
The synthesis of these analogues often involves multi-step processes, beginning with the modification of natural amino acids or the construction of the amino acid framework around a pre-functionalized this compound core. Methodologies such as metallaphotoredox catalysis have emerged as powerful tools for the creation of a diverse array of optically pure unnatural amino acids from simple precursors like serine. These advanced synthetic strategies allow for the introduction of complex functionalities, including the this compound group, with high levels of stereocontrol.
Furthermore, the integration of these specialized amino acids into peptide chains is frequently accomplished using solid-phase peptide synthesis (SPPS). In this technique, piperidine derivatives are commonly employed as reagents for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain. This key deprotection step allows for the sequential addition of subsequent amino acids, including other non-natural analogues.
Derivatization Strategies for Analytical Methodologies
Chemical derivatization is a critical technique in analytical chemistry used to modify an analyte to enhance its suitability for a specific analytical method, such as mass spectrometry (MS) or gas chromatography (GC). For a compound like this compound, derivatization can overcome challenges related to low ionization efficiency, poor chromatographic resolution, or insufficient volatility.
Enhancement of Ionization Efficiency for Mass Spectrometry
The analysis of piperidine-containing compounds by mass spectrometry, particularly with electrospray ionization (ESI), can sometimes be hampered by low ionization efficiency. To address this, derivatization strategies are employed to introduce moieties that are more readily ionized. Reagents that introduce a permanent positive charge or a group with high proton affinity can significantly enhance the signal intensity in positive-ion mode ESI-MS.
For instance, derivatization of the secondary amine in the piperidine ring with reagents containing a quaternary ammonium group can lead to a substantial increase in ESI response. Similarly, reagents that introduce easily protonated groups can improve signal strength. Studies on other organic acids have shown that derivatization with N-(4-aminophenyl)piperidine can increase sensitivity in LC-MS analysis by up to 20-fold. While specific studies on this compound are not prevalent, the principles applied to similar functional groups are transferable.
Table 1: Common Derivatization Approaches for Amine-Containing Compounds for MS Analysis
| Derivatization Reagent Class | Target Functional Group | Purpose | Potential Enhancement |
|---|---|---|---|
| Alkyl Chloroformates | Secondary Amine | Improve chromatographic retention and ionization | Moderate to High |
| Isothiocyanates | Secondary Amine | Introduce a stable, ionizable group | High |
| Dansyl Chloride | Secondary Amine | Introduce a fluorescent and easily ionizable group | High |
Formation of Volatile Derivatives for GC Analysis
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, compounds with relatively low volatility and polar functional groups, such as the secondary amine in this compound, often exhibit poor chromatographic behavior, including peak tailing and low sensitivity. Derivatization is therefore essential to convert these analytes into more volatile and thermally stable forms suitable for GC analysis.
Common derivatization techniques for amines include acylation, silylation, and alkylation. Acylation with reagents like trifluoroacetic anhydride or pentafluorobenzoyl chloride introduces a fluorinated acyl group, which increases volatility and allows for sensitive detection using an electron capture detector (ECD). Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the nitrogen atom with a non-polar trimethylsilyl (TMS) group, thereby increasing volatility and improving peak shape.
Table 2: Derivatization Reagents for GC Analysis of Amines
| Reagent | Abbreviation | Derivative Formed | Key Advantages |
|---|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Increases volatility, improves peak shape |
| Trifluoroacetic Anhydride | TFAA | Trifluoroacetyl | Increases volatility, allows for ECD detection |
| Pentafluorobenzoyl Chloride | PFBCI | Pentafluorobenzoyl | Increases volatility, high ECD response |
Selective Derivatization of Functional Groups
The this compound molecule possesses two main functional groups: a secondary amine and an ether linkage. Selective derivatization targets a specific functional group in the presence of others, which is crucial for targeted analysis or synthesis. The secondary amine is the more reactive site for many derivatization reactions.
Reagents can be chosen to react exclusively with the secondary amine under specific conditions. For example, acylation and silylation reactions, as mentioned for GC analysis, are highly selective for the N-H bond of the piperidine ring. In a broader context of analyzing pharmaceuticals with amino and hydroxyl groups, reagents like 4-iodobenzoyl chloride have been used to selectively introduce an iodine atom, enabling sensitive detection by inductively coupled plasma mass spectrometry (ICP-MS). This highlights the principle of targeting specific functional groups to introduce a detectable tag.
The ether group in this compound is generally unreactive under standard derivatization conditions used for amines. This chemical stability allows for the selective modification of the piperidine nitrogen without affecting the butoxy side chain.
Industrial Applications in Polymer Chemistry
Piperidine derivatives have found utility in various industrial applications, including polymer chemistry, where they can act as building blocks for polymers or as additives that modify the properties of polymeric materials.
Role as a Polymerization Inhibitor
In polymer chemistry, polymerization inhibitors are crucial additives that prevent or retard the unwanted polymerization of monomers during their synthesis, purification, and storage. This is particularly important for highly reactive monomers that can
Incorporation into Nitroxide-Based Systems
The stable nitroxide radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and its derivatives are of significant interest in organic synthesis and materials science due to their role as catalysts in oxidation reactions and as building blocks for organic radical batteries. The functionalization of the 4-position of the piperidine ring allows for the tuning of the physical and chemical properties of these radicals. While the direct conversion of this compound to a corresponding nitroxide radical is not extensively documented, the synthesis of 4-butoxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-butoxy-TEMPO) from a related piperidine derivative, 4-hydroxy-TEMPO, provides a key example of incorporating a butoxy group into a nitroxide-based system.
This transformation is typically achieved through an alkylation reaction, where the hydroxyl group of 4-hydroxy-TEMPO is converted to a butoxy ether. This method represents a practical approach to introduce the butoxy functionality into the well-established TEMPO scaffold.
Research Findings: Synthesis of 4-Butoxy-TEMPO
Detailed research has outlined a reliable method for the synthesis of 4-butoxy-TEMPO. The process involves the reaction of 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-hydroxy-TEMPO) with an n-butyl halide, such as n-butyl bromide, in the presence of a base. mdpi.com This Williamson ether synthesis is an effective method for preparing 4-alkoxy-TEMPO derivatives.
In a typical procedure, 4-hydroxy-TEMPO is dissolved in a suitable aprotic polar solvent like tetrahydrofuran (B95107) (THF). A base is then added to the solution to deprotonate the hydroxyl group, forming an alkoxide intermediate. Subsequently, a solution of the alkylating agent, for example, n-butyl bromide, is added dropwise to the reaction mixture. The mixture is then heated to facilitate the nucleophilic substitution reaction, resulting in the formation of 4-butoxy-TEMPO. researchgate.net
The reaction can be summarized as follows:
4-hydroxy-TEMPO + n-butyl bromide → 4-butoxy-TEMPO + HBr
Following the reaction, an aqueous workup is performed to remove any inorganic byproducts. The organic layer containing the product is then separated, dried, and the solvent is removed to yield the 4-butoxy-TEMPO radical.
The resulting 4-butoxy-TEMPO can be further utilized in the synthesis of more complex molecules. For instance, it has been incorporated into larger structures, such as in the synthesis of 2-hydroxy-3-(4-oxy(2,2,6,6-tetramethylpiperidin-1-oxyl)butoxy)benzaldehyde. This is achieved by reacting 4-(4-bromobutoxy)2,2,6,6-tetramethylpiperidine-1-oxyl with 2,3-dihydroxybenzaldehyde in the presence of a strong base like sodium hydride in dimethyl sulfoxide (DMSO). mdpi.commdpi.com
The following interactive data table summarizes the key reagents and conditions for the synthesis of 4-butoxy-TEMPO.
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| 4-hydroxy-TEMPO | n-butyl bromide | Not specified | Not specified | 4-butoxy-TEMPO |
| 4-hydroxy-TEMPO | Alkyl halide | Base | Tetrahydrofuran (THF) | 4-alkoxy-TEMPO |
Structural Characterization and Solid State Analysis of 4 Butoxypiperidine Complexes
X-ray Crystallography for Atomic Resolution Structure Determination
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for obtaining an unambiguous, high-resolution three-dimensional structure of a molecule. acs.org This technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a single crystal. The resulting diffraction pattern is mathematically processed to generate an electron density map, from which the positions of individual atoms can be determined with high precision.
For a compound like 4-butoxypiperidine, obtaining a suitable single crystal is the first and often most challenging step. acs.org Once a crystal of sufficient size and quality is grown, SCXRD analysis would provide key structural parameters, including:
Bond lengths and angles: Precise measurements of all covalent bonds and the angles between them.
Torsion angles: Defining the conformation of the piperidine (B6355638) ring and the butoxy side chain.
Absolute configuration: For chiral samples, this can be determined using anomalous dispersion effects.
Unit cell dimensions and space group: Describing the fundamental repeating unit of the crystal and its symmetry properties.
The primary challenge in using SCXRD is the necessity of growing high-quality single crystals, which can be a significant hurdle for many organic compounds. acs.orgresearchgate.net
Electron Diffraction Techniques for Micro- and Nano-Crystals
When single crystals suitable for X-ray diffraction are not obtainable, electron diffraction (ED) offers a powerful alternative for structural analysis of micro- and even nano-sized crystals. iucr.orgiucr.org Electrons interact much more strongly with matter than X-rays, allowing for the study of significantly smaller crystals. iucr.org This has opened up structural analysis to a wide range of materials that were previously intractable. iucr.orgdiva-portal.org
A significant advancement in electron crystallography is the development of three-dimensional electron diffraction (3D ED) techniques, such as continuous rotation electron diffraction (cRED). iucr.orgdiva-portal.org In the cRED method, a nano- or submicrometre-sized crystal is continuously rotated in the electron beam of a transmission electron microscope (TEM). iucr.orguq.edu.au A sensitive detector captures a series of electron diffraction patterns during the rotation. uq.edu.au
The key advantages of cRED include:
Rapid data collection: A complete 3D dataset can often be collected in a matter of minutes, which is crucial for studying beam-sensitive materials like organic compounds. iucr.orgdiva-portal.org
Analysis of nanocrystals: It enables the structural determination of materials that only form very small crystals. researchgate.netiucr.org
Automated procedures: Software has been developed to automate the data collection and analysis process, making the technique more accessible. iucr.orgdiva-portal.org
The cRED method has been successfully applied to determine the structures of various complex organic and inorganic materials, including those that are highly sensitive to the electron beam. acs.orgiucr.orguq.edu.au
Ab initio structure determination refers to the process of solving the crystal structure directly from the diffraction data without relying on a pre-existing model. iucr.orgresearchgate.net Both X-ray and electron diffraction data can be used for ab initio analysis. The process involves determining the phases of the diffracted waves, which are lost during the experiment, using methods like direct methods or charge flipping. researchgate.netresearchgate.net
Once the phases are estimated, an initial structural model can be generated. researchgate.net This model is then refined against the experimental data to improve its accuracy. iucr.org The development of robust 3D electron diffraction techniques has made ab initio structure determination possible for a wide range of microcrystalline samples, providing atomic-level structural models. iucr.orgresearchgate.netdectris.com For instance, the structure of zeolite ZSM-25, a very beam-sensitive and complex material, was determined using this approach. researchgate.net
Conformational Analysis in the Solid State
The piperidine ring, similar to cyclohexane, typically adopts a chair conformation to minimize steric and torsional strain. wikipedia.org In substituted piperidines like this compound, the substituent at the 4-position can occupy either an axial or an equatorial position. The preferred conformation is determined by a balance of steric and electronic effects.
Chair Conformation: It is the most stable conformation for the piperidine ring. wikipedia.org
Axial vs. Equatorial Substituents: For a 4-substituted piperidine, the substituent generally prefers the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens on C2 and C6. However, electronic factors, such as dipole-dipole interactions or hyperconjugation, can sometimes stabilize the axial conformer. researchgate.netd-nb.info For example, studies on 4-fluoropiperidine (B2509456) derivatives have shown a preference for the axial position of the fluorine atom in the solid state, which is attributed to the minimization of dipole-dipole repulsion between the C-F bond and the nitrogen lone pair. researchgate.net
Nitrogen Inversion: The nitrogen atom in the piperidine ring undergoes rapid inversion, interconverting the axial and equatorial positions of the N-H proton. wikipedia.org In the solid state, this inversion is typically frozen, and the proton occupies a specific position, which can influence the conformation of other substituents.
In the case of this compound, the bulky butoxy group would be strongly expected to adopt an equatorial position to minimize steric hindrance, leading to the chair conformation shown below being the dominant, if not exclusive, conformer in the solid state.
Table 1: Expected Conformational Data for this compound (Based on general principles and data for analogous compounds)
| Parameter | Expected Value/State | Rationale |
| Piperidine Ring Conformation | Chair | Minimization of ring strain. |
| Butoxy Group Position | Equatorial | Avoidance of steric 1,3-diaxial interactions. |
| N-H Proton Position | Equatorial or Axial | Dependent on crystal packing and hydrogen bonding. |
Intermolecular Interactions and Crystal Packing Analysis (Analogous Studies)
Hydrogen Bonding: The piperidine N-H group is a classic hydrogen bond donor, while the nitrogen and the butoxy oxygen atoms can act as hydrogen bond acceptors. In the solid state, it is highly probable that N-H···N or N-H···O hydrogen bonds would form, linking the molecules into chains, dimers, or more complex three-dimensional networks. nih.gov Studies on piperidine itself show that N-H···N hydrogen bonds form chains of molecules in the crystal lattice. nih.gov
Crystal Packing Motifs: The interplay of these interactions leads to specific packing arrangements. Common motifs in organic molecules include herringbone, sandwich, and sheet-like structures. researchgate.net The specific motif adopted by this compound would depend on the energetic balance of maximizing favorable hydrogen bonds and optimizing van der Waals contacts to fill space efficiently. nih.govnih.gov
Analysis of the crystal structures of related compounds, such as hydrates of 4-methylpiperidine (B120128) and 4-chloropiperidine, reveals the critical role of hydrogen bonding in dictating the crystal architecture. rsc.orgrsc.org In these structures, water molecules mediate complex hydrogen-bonding networks with the piperidine's N-H group. rsc.org Similar principles would apply to the self-assembly of this compound, where the butoxy oxygen could play a role analogous to the water molecules in forming hydrogen bonds.
Table 2: Potential Intermolecular Interactions in Crystalline this compound (Based on analogous structures)
| Interaction Type | Donor | Acceptor | Expected Importance |
| Hydrogen Bond | N-H | N (of another molecule) | High |
| Hydrogen Bond | N-H | O (butoxy) | High |
| Van der Waals | C-H (ring) | C-H (ring/chain) | Medium-High |
| Van der Waals | C-H (butoxy chain) | C-H (butoxy chain) | Medium-High |
Conclusion and Future Research Directions
Summary of Current Research Landscape
The current body of research on 4-butoxypiperidine primarily highlights its role as a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Investigations have centered on its incorporation into larger scaffolds designed to act as inhibitors of various enzymes. A significant area of focus has been its use in the development of metalloprotease inhibitors. For instance, this compound has been utilized as a building block in the creation of aromatic sulfone hydroxamic acid derivatives that show inhibitory activity against matrix metalloproteinases (MMPs). google.comgoogle.com These enzymes are implicated in a variety of physiological and pathological processes, including tissue remodeling, inflammation, and tumor metastasis.
The synthesis of these complex inhibitors often involves the reaction of this compound with other reagents to form a larger, more functionalized molecule. google.comgoogle.com The piperidine (B6355638) ring, substituted with a butoxy group at the 4-position, provides a specific structural motif that can influence the binding affinity and selectivity of the final compound for its target enzyme. While the direct biological activity of this compound itself is not the primary focus of these studies, its utility as a synthetic precursor is well-documented in patent literature, underscoring its importance in the drug discovery and development process.
Emerging Synthetic Methodologies and Chemical Transformations
While detailed, novel synthetic routes specifically for this compound are not extensively reported in recent literature, its application in synthesis showcases standard and robust chemical transformations. The primary reaction involving this compound is its use as a nucleophile in substitution reactions. For example, in the synthesis of metalloprotease inhibitors, it participates in a nucleophilic substitution reaction where the secondary amine of the piperidine ring displaces a leaving group on an aromatic or heteroaromatic system. google.comgoogle.com This reaction is typically carried out at elevated temperatures in a suitable solvent. google.comgoogle.com
Future research could explore more efficient and environmentally benign methods for the synthesis of this compound itself. This might include catalytic methods for the etherification of 4-hydroxypiperidine (B117109) or the development of one-pot procedures that combine the synthesis of the piperidine derivative with its subsequent functionalization. Furthermore, exploring the reactivity of the butoxy group, such as through ether cleavage or functional group interconversion, could open up new avenues for creating a wider diversity of piperidine-based structures. The development of stereoselective syntheses to access enantiomerically pure forms of substituted this compound derivatives could also be a significant area for future investigation, as stereochemistry often plays a crucial role in the biological activity of chiral molecules.
Advanced Computational Approaches for Design and Prediction
Currently, there is a lack of specific, in-depth computational studies focused solely on this compound in publicly available research. However, the broader class of piperidine-containing molecules is a frequent subject of computational modeling in drug design. Advanced computational approaches, such as molecular docking and molecular dynamics simulations, could be powerfully applied to understand the role of the 4-butoxy group in the binding of its parent molecules to their biological targets.
Potential for Novel Applications in Materials Science and Chemical Biology
While the current research is heavily skewed towards medicinal chemistry, the structural features of this compound suggest potential for its application in other scientific domains, although these areas remain largely unexplored.
In materials science , the piperidine ring system can be a component of polymers or functional materials. The butoxy group could be used to tune the solubility, thermal properties, or self-assembly behavior of such materials. For instance, polymers incorporating the this compound unit might exhibit interesting properties for applications in areas such as drug delivery, where the piperidine nitrogen could be protonated to facilitate interactions with biological membranes or to control the release of a payload. There is potential for its use in the development of novel ligands for catalysis. ambeed.comambeed.com
In chemical biology , this compound could be incorporated into chemical probes to study biological systems. For example, by attaching a fluorescent tag or a reactive group, derivatives of this compound could be used to label specific proteins or to investigate the role of piperidine-binding proteins in cellular processes. The butoxy group could serve as a handle for further chemical modification or as a non-polar element to facilitate membrane permeability. The development of such tools could provide valuable insights into biological pathways and aid in the identification of new drug targets.
Q & A
Basic Research Questions
Q. What safety protocols are essential when handling 4-Butoxypiperidine in laboratory settings?
- Methodological Answer :
- Always use personal protective equipment (PPE), including gloves, lab coats, and safety goggles, to prevent skin/eye contact .
- Work in a well-ventilated fume hood to avoid inhalation of vapors or aerosols .
- In case of skin contact, immediately wash with soap and water; for eye exposure, rinse cautiously for 15 minutes and seek medical attention .
- Store in a cool, dark place away from oxidizers and ensure containers are tightly sealed to prevent degradation .
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer :
- A common approach involves nucleophilic substitution, where piperidine reacts with butoxylating agents (e.g., butyl bromide) under basic conditions (e.g., NaOH in dichloromethane) .
- Optimize yield by controlling temperature (20–25°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 piperidine:alkylating agent) .
- Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) to identify intermediates and byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Expect signals for piperidine ring protons (δ 1.4–2.8 ppm) and butoxy chain protons (δ 0.9–1.7 ppm for -CH2- and -CH3 groups) .
- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z corresponding to the molecular weight (e.g., C9H19NO: 157.25 g/mol) and fragmentation patterns indicative of the butoxy group .
- Infrared (IR) Spectroscopy : Identify N-H stretching (~3300 cm⁻¹) and C-O-C ether linkages (~1100 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?
- Methodological Answer :
- Conduct a systematic review following Cochrane guidelines: define inclusion/exclusion criteria, assess study quality (e.g., risk of bias), and perform meta-analysis to reconcile conflicting data .
- Use scoping studies to map literature gaps (e.g., variations in assay conditions, cell lines, or dosage) that may explain discrepancies .
- Validate findings through independent replication studies under standardized protocols .
Q. What strategies are recommended for designing stability studies of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Experimental Design :
- Prepare solutions at pH 3, 7, and 10 using buffer systems (e.g., citrate, phosphate) and incubate at 25°C, 40°C, and 60°C for 1–4 weeks .
- Analyze degradation products via HPLC or LC-MS and quantify stability using Arrhenius equation kinetics .
- Risk Mitigation : Store samples in amber vials to prevent photodegradation and avoid prolonged exposure to humid environments .
Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to model electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attack .
- Validate predictions experimentally: synthesize proposed derivatives (e.g., sulfonamide or acylated analogs) and compare reactivity trends .
- Use molecular docking to explore interactions with biological targets (e.g., enzymes), guiding rational drug design .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the acute toxicity of this compound in preclinical studies?
- Methodological Answer :
- Re-evaluate experimental parameters: Check for differences in administration routes (oral vs. intravenous), animal models (rats vs. mice), or purity of the compound .
- Conduct dose-response studies to establish LD50 values under controlled conditions and compare with literature data .
- Use toxicokinetic modeling to assess bioaccumulation and metabolite profiles that may influence toxicity outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
